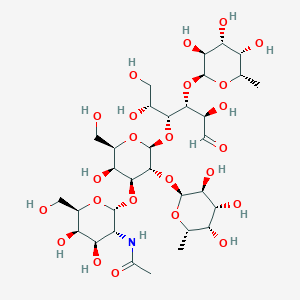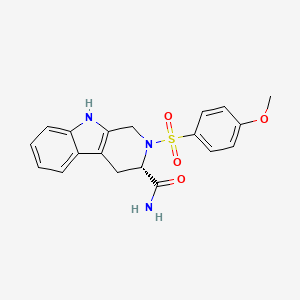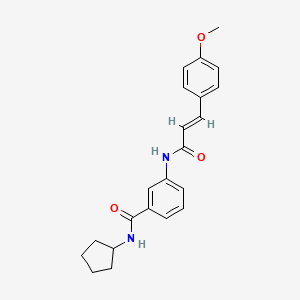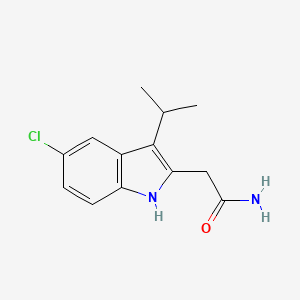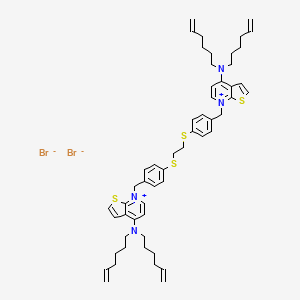
Fluphenazine-d8 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluphenazine-d8 is a deuterated form of fluphenazine, a typical antipsychotic medication belonging to the phenothiazine class. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties. Fluphenazine-d8 is primarily used in scientific research as a reference standard in analytical chemistry and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluphenazine-d8 involves the incorporation of deuterium into the fluphenazine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of fluphenazine-d8 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Fluphenazine-d8 undergoes various chemical reactions, including:
Oxidation: Fluphenazine-d8 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert fluphenazine-d8 to its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and substituted phenothiazine compounds .
Applications De Recherche Scientifique
Fluphenazine-d8 is widely used in scientific research for various applications:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze fluphenazine and its metabolites.
Pharmacokinetic Studies: Fluphenazine-d8 is used to study the absorption, distribution, metabolism, and excretion of fluphenazine in biological systems.
Drug Development: It aids in the development of new antipsychotic drugs by providing insights into the pharmacokinetics and metabolism of fluphenazine.
Mécanisme D'action
Fluphenazine-d8, like its non-deuterated counterpart, exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action reduces the release of hypothalamic and hypophyseal hormones and depresses the reticular activating system, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another typical antipsychotic used to treat schizophrenia and other psychotic disorders.
Chlorpromazine: A low-potency antipsychotic with similar therapeutic effects but different side effect profiles.
Perphenazine: A piperazine phenothiazine with similar pharmacological properties.
Uniqueness of Fluphenazine-d8
Fluphenazine-d8’s uniqueness lies in its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to non-deuterated fluphenazine. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise quantification and analysis are crucial .
Propriétés
Formule moléculaire |
C22H26F3N3OS |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
Clé InChI |
PLDUPXSUYLZYBN-BGKXKQMNSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H] |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


